molecular formula C12H13ClN2O3 B14905524 3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione

Cat. No.: B14905524
M. Wt: 268.69 g/mol
InChI Key: PHSQQZCTFCDPJB-UHFFFAOYSA-N
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Description

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is a chemical compound with the CAS Registry Number 1105044-28-7 and a molecular weight of 268.70 . It is characterized by the molecular formula C12H13ClN2O3 and is supplied with a high purity of 98% . This pyrrolidine-2,5-dione derivative features a 3-chloro-4-methoxyphenyl group and is part of a class of compounds that are of significant interest in medicinal and biological chemistry research for the exploration of novel therapeutic agents and biochemical pathways. Researchers utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, particularly in the development of targeted inhibitors. It is strictly for professional laboratory research applications. Handling should be conducted with appropriate safety measures. According to GHS guidelines, this compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the safety data sheet (SDS) and wear suitable protective equipment, including gloves and eye/face protection. The product is available for swift delivery from various regional stock locations to support ongoing research efforts without interruption . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

3-(3-chloro-4-methoxyanilino)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13ClN2O3/c1-15-11(16)6-9(12(15)17)14-7-3-4-10(18-2)8(13)5-7/h3-5,9,14H,6H2,1-2H3

InChI Key

PHSQQZCTFCDPJB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

Core Structure Identification

The target molecule’s scaffold derives from pyrrolidine-2,5-dione (succinimide), a five-membered lactam ring. Strategic disconnections reveal two primary synthetic modules:

  • Succinimide Core Construction : Achievable via cyclization of aspartic acid derivatives or functionalization of pyroglutamate precursors.
  • Aryl Amino Substituent Installation : Requires regioselective introduction of the 3-chloro-4-methoxyphenyl group at the C3 position, typically via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Key Intermediate Synthesis

Critical intermediates include:

  • 1-Methylpyrrolidine-2,5-dione : Synthesized from methyl pyroglutamate through methylation and oxidation.
  • (3-Chloro-4-methoxyphenyl)boronic Acid : Prepared via lithiation-borylation of 4-bromo-2-chloroanisole, as demonstrated in Ambeed’s protocol.

Synthesis of the Succinimide Core

Methylation of Pyroglutamic Acid Derivatives

Methyl-Boc-ᴅ-pyroglutamate serves as a versatile starting material. Treatment with methylating agents (e.g., methyl iodide) under basic conditions installs the C1 methyl group. Subsequent Boc deprotection and lactam oxidation yield 1-methylpyrrolidine-2,5-dione.

Representative Procedure :

  • Dissolve methyl-Boc-ᴅ-pyroglutamate (10 mmol) in anhydrous THF.
  • Add NaH (12 mmol) at 0°C, followed by methyl iodide (15 mmol).
  • Stir at room temperature for 12 hours, then quench with NH₄Cl.
  • Purify via silica gel chromatography (hexane/ethyl acetate) to isolate methylated product.

Alternative Cyclization Routes

Aspartic acid derivatives undergo cyclodehydration with acetic anhydride to form succinimide. For example, heating ᴅ-aspartic acid with acetyl chloride yields the core, though methylation at C1 requires additional steps.

Introduction of the Aryl Amino Group

Suzuki-Miyaura Coupling

The (3-chloro-4-methoxyphenyl)boronic acid intermediate couples with halogenated succinimide derivatives. A palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates cross-coupling under inert conditions.

Optimized Conditions :

  • Substrate : 3-Bromo-1-methylpyrrolidine-2,5-dione
  • Boronic Acid : (3-Chloro-4-methoxyphenyl)boronic acid (2.2 equiv)
  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : K₃PO₄ (3 equiv) in DMF at 60°C for 3 hours.
  • Yield : 72% after purification by flash chromatography.

Buchwald-Hartwig Amination

Direct amination of 3-bromo-1-methylpyrrolidine-2,5-dione with 3-chloro-4-methoxyaniline employs Pd₂(dba)₃ and Xantphos. This method bypasses boronic acid synthesis but requires stringent oxygen-free conditions.

Procedure :

  • Combine 3-bromo-1-methylsuccinimide (1 equiv), 3-chloro-4-methoxyaniline (1.5 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv) in toluene.
  • Heat at 100°C for 24 hours.
  • Isolate product via extraction and column chromatography (35% yield).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-ᴅ₆) : δ 8.39 (d, J = 2.1 Hz, 1H, ArH), 7.34 (d, J = 9.0 Hz, 1H, ArH), 3.97 (s, 3H, OCH₃), 3.95 (s, 3H, NCH₃), 2.85–2.75 (m, 2H, pyrrolidine-H), 2.60–2.50 (m, 2H, pyrrolidine-H).
  • MS (ES+) : m/z 325.1 [M+H]⁺, consistent with molecular formula C₁₂H₁₂ClN₂O₃.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Retention time: 6.7 minutes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Suzuki-Miyaura Coupling 72 98 High regioselectivity, scalable Requires boronic acid synthesis
Buchwald-Hartwig 35 95 Direct amination, fewer steps Sensitive to oxygen, lower yield

Scalability and Industrial Considerations

The Suzuki-Miyaura route offers superior scalability, with boronic acid synthesis achievable in multigram quantities. Critical process parameters include:

  • Temperature Control : Lithiation at -78°C ensures minimal side reactions.
  • Catalyst Recycling : Pd recovery via filtration reduces costs.
  • Purification : Recrystallization from ethanol/water enhances yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Antitumor Macrocyclic Depsipeptides (Cryptophycins)

  • Cryptophycin Unit B : Contains a 3-(3-chloro-4-methoxyphenyl)alanine residue, mirroring the 3-chloro-4-methoxy substitution in the target compound. Cryptophycins are 16-membered macrocyclic depsipeptides with potent antitumor activity, where Unit B’s chloro-methoxy-phenyl group is critical for binding microtubules and inducing apoptosis .
  • Key Difference : The target compound lacks the macrocyclic framework and peptide linkages of cryptophycins, which are essential for their cytotoxicity. This structural divergence limits direct pharmacological equivalence but highlights the importance of the chloro-methoxy motif in bioactivity.

Agricultural Fungicides (Pyrrolidine/Oxazolidinedione Derivatives)

  • Procymidone : Features a 3,5-dichlorophenyl group attached to a 3-azabicyclohexane-2,4-dione core. It functions as a fungicide by inhibiting succinate dehydrogenase .
  • Vinclozolin : Contains a 3,5-dichlorophenyl group on an oxazolidinedione core, acting as a dicarboximide fungicide .
  • Key Difference : The target compound’s single chloro substituent (3-position) and methoxy group (4-position) contrast with the dichlorophenyl groups in these fungicides. The methoxy group may enhance solubility or alter target specificity compared to purely chlorinated analogs.

Other Pyrrolidine-2,5-dione Derivatives

  • Indolyl-Substituted Diones: Derivatives like 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione incorporate heterocyclic indole moieties.

Pharmacological and Functional Implications

Substituent Effects on Bioactivity

  • Chloro vs.
  • Positional Isomerism : The 3-chloro-4-methoxy configuration in the target compound avoids steric hindrance seen in 3,5-dichloro analogs, possibly improving binding to narrower active sites.

Core Structure Flexibility

  • The rigid pyrrolidine-2,5-dione core in the target compound contrasts with the flexible macrocyclic core of cryptophycins. This rigidity may limit its ability to adopt conformations required for high-affinity binding to large biomolecules like tubulin .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Use Reference
3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3-Chloro-4-methoxyphenylamino, 1-methyl Research compound -
Cryptophycin (Unit B) Macrocyclic depsipeptide 3-(3-Chloro-4-methoxyphenyl)alanine Antitumor agent
Procymidone 3-Azabicyclohexane-2,4-dione 3,5-Dichlorophenyl Fungicide
Vinclozolin Oxazolidinedione 3,5-Dichlorophenyl, ethenyl Fungicide
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 5-Methoxyindolyl Neuropharmacological research

Biological Activity

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan and is implicated in various pathological conditions, including cancer. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.

The molecular formula of this compound is C18H21ClN4O4C_{18}H_{21}ClN_{4}O_{4}, with a molecular weight of 392.8 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight392.8 g/mol
XLogP33
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Topological Polar Surface Area108 Ų
Complexity500

The primary mechanism of action for this compound involves the inhibition of IDO1. By inhibiting this enzyme, the compound may alter the metabolic pathway of tryptophan, leading to increased levels of tryptophan and its downstream metabolites. This inhibition has implications for cancer therapy as it can enhance anti-tumor immunity by preventing tumor-induced immune suppression.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition of IDO1 : Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, exhibit significant inhibitory activity against IDO1. This inhibition can lead to enhanced immune responses in tumor models, suggesting potential applications in oncology .
  • Antiproliferative Effects : In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For example, compounds with similar structures showed IC50 values in the nanomolar range against specific cancer cell lines .
  • Pharmacodynamic Studies : Pharmacodynamic evaluations in xenograft models have shown that oral administration of related compounds leads to significant changes in protein expression associated with tumor suppression (e.g., p53 activation) . These findings suggest that this compound may not only inhibit tumor growth but also promote apoptosis in cancer cells.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
IDO1 InhibitionSignificant reduction in tryptophan catabolism
Antiproliferative EffectsIC50 values between 0.15 - 0.24 µM in cell lines
PharmacodynamicsInduction of p53 and PARP cleavage in tumors

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione, and how can intermediates be characterized?

  • Methodology : Use nucleophilic substitution reactions between 3-chloro-4-methoxyaniline and activated pyrrolidine-2,5-dione derivatives. Key steps include:

  • Reductive amination : Employ iron powder in acidic media (e.g., formic acid) for nitro group reduction, as demonstrated in analogous amidine syntheses .
  • Cyclization : Utilize phosphorus oxychloride (POCl₃) for dehydration and cyclization to form the pyrrolidine-dione core .
  • Characterization : Confirm intermediates via FT-IR (C=O stretch at ~1665 cm⁻¹) and ¹H NMR (e.g., methyl groups at δ ~2.5 ppm) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD area detector to determine bond angles, torsion angles, and hydrogen bonding. For example:

  • Unit cell parameters : Monoclinic system (space group P2₁/c) with a = 13.624 Å, b = 13.474 Å, c = 11.861 Å, and β = 95.042° .
  • H-bond constraints : Refine H-atom positions using SHELXL with isotropic displacement parameters .

Q. How can researchers optimize reaction yields for this compound using statistical experimental design?

  • Methodology : Apply factorial design or response surface methodology (RSM) to identify critical variables (e.g., temperature, stoichiometry). For example:

  • Central composite design : Test 3–5 factors (e.g., solvent polarity, catalyst loading) with ANOVA to assess significance .
  • Validation : Use in silico tools (e.g., Gaussian calculations) to predict reaction pathways and validate experimental outcomes .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-methoxy substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect may stabilize intermediates in Suzuki-Miyaura couplings .
  • Kinetic studies : Monitor reaction rates under varying electronic conditions (e.g., substituent Hammett parameters) .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodology :

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish direct vs. indirect effects .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. How can computational reaction path search methods accelerate the discovery of derivatives with enhanced properties?

  • Methodology :

  • Quantum chemical calculations : Employ Gaussian or ORCA to simulate transition states and predict regioselectivity in derivatization reactions (e.g., amidation, halogenation) .
  • Machine learning : Train models on existing reaction databases to propose novel synthetic routes or predict solubility/toxicity .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they affect pharmacological performance?

  • Methodology :

  • PXRD vs. SCXRD : Compare powder patterns (e.g., peak splitting at 2θ = 15–25°) with single-crystal data to identify polymorphs .
  • Dissolution testing : Use USP apparatus II (paddle method) to correlate polymorph stability with bioavailability in simulated gastric fluid .

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